4-Chloro-1-(3-(tetrahydrofuran-2-yl)propyl)-1h-pyrazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-1-(3-(tetrahydrofuran-2-yl)propyl)-1h-pyrazol-3-amine is a heterocyclic compound that features a pyrazole ring substituted with a chloro group and a tetrahydrofuran moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1-(3-(tetrahydrofuran-2-yl)propyl)-1h-pyrazol-3-amine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Substitution with Chloro Group: The chloro group can be introduced via electrophilic substitution using reagents like thionyl chloride or phosphorus pentachloride.
Attachment of Tetrahydrofuran Moiety: The tetrahydrofuran moiety can be attached through a nucleophilic substitution reaction involving a suitable leaving group on the pyrazole ring and tetrahydrofuran-2-ylpropyl halide.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions for higher yields, and employing cost-effective reagents.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-1-(3-(tetrahydrofuran-2-yl)propyl)-1h-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
4-Chloro-1-(3-(tetrahydrofuran-2-yl)propyl)-1h-pyrazol-3-amine has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential antimicrobial, anti-inflammatory, or anticancer activities.
Materials Science: The compound can be used in the synthesis of novel materials with unique electronic or optical properties.
Biological Studies: It can serve as a probe for studying biological pathways and interactions due to its unique structure.
Mechanism of Action
The mechanism of action of 4-Chloro-1-(3-(tetrahydrofuran-2-yl)propyl)-1h-pyrazol-3-amine involves its interaction with specific molecular targets. The chloro group and the tetrahydrofuran moiety can interact with enzymes or receptors, leading to modulation of their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-1-(3-(tetrahydrofuran-2-yl)propyl)-1h-pyrazole: Lacks the amine group.
1-(3-(tetrahydrofuran-2-yl)propyl)-1h-pyrazol-3-amine: Lacks the chloro group.
4-Chloro-1-(3-(tetrahydrofuran-2-yl)propyl)-1h-pyrazol-5-amine: Different position of the amine group.
Uniqueness
4-Chloro-1-(3-(tetrahydrofuran-2-yl)propyl)-1h-pyrazol-3-amine is unique due to the presence of both the chloro group and the tetrahydrofuran moiety, which can impart distinct chemical and biological properties. This combination can enhance its reactivity and interaction with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H16ClN3O |
---|---|
Molecular Weight |
229.71 g/mol |
IUPAC Name |
4-chloro-1-[3-(oxolan-2-yl)propyl]pyrazol-3-amine |
InChI |
InChI=1S/C10H16ClN3O/c11-9-7-14(13-10(9)12)5-1-3-8-4-2-6-15-8/h7-8H,1-6H2,(H2,12,13) |
InChI Key |
INXIQSMVZOXWKN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)CCCN2C=C(C(=N2)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.